molecular formula C8H13N3O B7459460 N~5~-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

N~5~-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B7459460
M. Wt: 167.21 g/mol
InChI Key: DZJPCZYLXLSBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-isopropyl-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-5207852, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N~5~-isopropyl-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N~5~-isopropyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have significant biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. Additionally, this compound has been shown to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~5~-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is its high degree of purity, which makes it an ideal candidate for laboratory experiments. Additionally, this compound has a well-defined mechanism of action, making it easier to study its effects on various biological processes. However, one of the limitations of this compound is that it may not be suitable for all types of experiments due to its specific mechanism of action.

Future Directions

There are several future directions for the study of N~5~-isopropyl-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is the investigation of its effects on other biological processes, such as angiogenesis and wound healing. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in various therapeutic applications. Finally, the development of novel derivatives of N~5~-isopropyl-1-methyl-1H-pyrazole-5-carboxamide may lead to the discovery of more potent and selective COX-2 inhibitors with improved therapeutic applications.

Synthesis Methods

The synthesis of N~5~-isopropyl-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 5-aminopyrazole-4-carboxamide with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction yields N~5~-isopropyl-1-methyl-1H-pyrazole-5-carboxamide as a white crystalline solid with a high degree of purity.

Scientific Research Applications

N~5~-isopropyl-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.

properties

IUPAC Name

2-methyl-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6(2)10-8(12)7-4-5-9-11(7)3/h4-6H,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJPCZYLXLSBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-1-methyl-1H-pyrazole-5-carboxamide

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